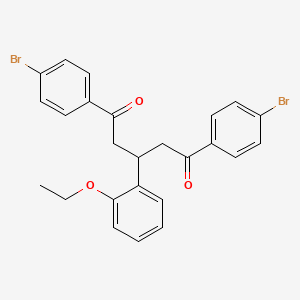

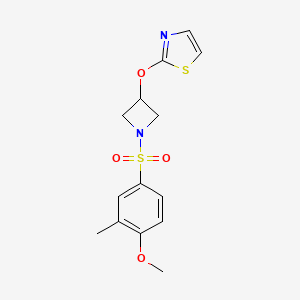

![molecular formula C20H17N5O3 B2682449 N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 656831-75-3](/img/structure/B2682449.png)

N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is a compound that has been studied for its potential therapeutic applications .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in ethanol by refluxing the mixture . Another method involves the acid-catalyzed condensation of a ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine-fused heterocycle at position 4 of the pyrazole . The structure of the compound can be determined using various techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often proceed via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, melting point, IR spectrum, NMR spectrum, and mass spectrum can be obtained .

Aplicaciones Científicas De Investigación

Anticancer Properties

N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide derivatives have shown potential in anticancer research, with compounds synthesized exhibiting cytotoxic activity against a range of cancer cell lines. For instance, a series of compounds were tested for their ability to inhibit cancer cell growth, with one particular compound demonstrating about 20% inhibition against eight different cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).

Anticonvulsant Drug Development

The chemical has been identified as a promising new anticonvulsant drug candidate, known by the code name "Epimidin." Research into its related substances has led to the development and validation of a new HPLC method for determining the potential active pharmaceutical ingredient's related substances. This method uses ACE C18 columns and gradient elution, with validation following ICH guidelines and the State Pharmacopoeia of Ukraine requirements (Severina et al., 2021).

Pharmacological Potential Evaluation

Further studies have focused on the computational and pharmacological evaluation of heterocyclic derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have demonstrated the compound's binding and moderate inhibitory effects in various assays, showcasing its potential in pharmaceutical research (Faheem, 2018).

Mecanismo De Acción

Target of Action

The primary targets of N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide are currently unknown. This compound is a derivative of pyrimidine, which is a key component of many biological molecules, including nucleic acids . Therefore, it may interact with various enzymes and receptors in the body.

Mode of Action

Pyrimidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyrimidine derivatives , it is likely that this compound could influence multiple pathways, leading to various downstream effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-28-16-9-7-14(8-10-16)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQVPJJMDDBTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

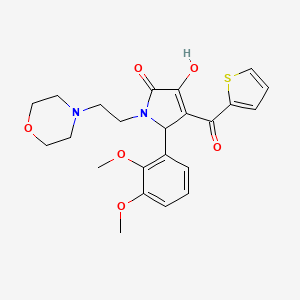

![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)

![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)